molecular formula C19H19F3N6O2 B10779226 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 771506-69-5

5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer: B10779226
CAS-Nummer: 771506-69-5
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: IYSFCDBFTWNNHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide features a triazolopyrimidine core substituted with methyl groups at positions 5 and 5. The carboxamide moiety is attached to a phenyl ring bearing a trifluoromethyl group at position 5 and a morpholin-4-yl group at position 6.

Eigenschaften

CAS-Nummer

771506-69-5

Molekularformel

C19H19F3N6O2

Molekulargewicht

420.4 g/mol

IUPAC-Name

5,7-dimethyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H19F3N6O2/c1-11-9-12(2)28-18(23-11)25-16(26-28)17(29)24-14-10-13(19(20,21)22)3-4-15(14)27-5-7-30-8-6-27/h3-4,9-10H,5-8H2,1-2H3,(H,24,29)

InChI-Schlüssel

IYSFCDBFTWNNHB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the family of triazolo-pyrimidines , characterized by a triazole ring fused with a pyrimidine structure. The presence of a trifluoromethyl group and a morpholine moiety enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibit a range of biological activities:

  • Antitumor Activity : Compounds with triazole and pyrimidine structures have shown promising results against various cancer cell lines.
  • Antiviral Properties : Some derivatives have demonstrated efficacy in inhibiting viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Signaling Pathways : The interaction with specific receptors or pathways can lead to altered cellular responses.

Antitumor Activity

A study evaluated the efficacy of several triazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. For example:

CompoundCell LineIC50 (µM)
5aMCF-70.52
5bA5490.28

These findings suggest that the structural modifications in the triazolo-pyrimidine framework can enhance antitumor activity .

Antiviral Activity

Research into the antiviral properties of similar compounds has revealed their ability to disrupt viral replication mechanisms. For instance, a derivative was tested against influenza virus strains, showing effective inhibition of viral polymerase activity, which is critical for viral replication .

Anti-inflammatory Properties

In vivo studies demonstrated that compounds structurally related to 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide significantly reduced markers of inflammation in animal models. The administration led to decreased levels of pro-inflammatory cytokines and improved clinical scores in models of induced inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Triazolopyrimidine Carboxamides

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Features Synthesis Yield (%) Reported Activity Source
Target Compound 5,7-dimethyl; 2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl 452.39* Enhanced solubility (morpholine), lipophilicity (CF₃) N/A Inferred kinase/antimicrobial
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-methyl; 3-CF₃-4-methylphenyl 307.28 Mono-methyl, no carboxamide N/A Not reported
2-(Cyclopropylmethyl)-5-methyl-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (33) 5-methyl; 4-CF₃-phenyl; cyclopropylmethyl 348.37 Cyclopropylmethyl substitution 11 Antimalarial (PfDHODH inhibitor)
2-Amino-N-(4-fluorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5i) 5-methyl; 7-trimethoxyphenyl; 4-fluorophenyl carboxamide 481.48 Trimethoxyphenyl enhances aromatic interactions 57 Not reported
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine core; 4-Cl-phenyl; 4-methylphenyl; CF₃ 434.84 Saturated pyrimidine ring; chlorophenyl substituent N/A Not reported

*Molecular weight calculated based on formula C₁₉H₂₀F₃N₆O₂.

Key Differences and Implications

Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrimidine () and tetrahydropyrazolo derivatives. These variations influence electronic properties and binding affinity .

Substituent Effects: Trifluoromethyl (CF₃): Common in analogs (e.g., ) for metabolic stability and hydrophobicity. The target compound’s CF₃ on the phenyl ring may enhance target binding compared to non-CF₃ analogs . Morpholin-4-yl Group: Unique to the target compound, this substituent improves aqueous solubility compared to hydrophobic groups like cyclopropylmethyl () . 5,7-Dimethyl Substitution: Unlike mono-methylated analogs (e.g., ), dual methylation may increase steric hindrance, affecting binding pocket interactions.

Synthetic Approaches :

  • Multi-component reactions (e.g., ) using aldehydes, triazole diamines, and acetoacetamides are common for triazolopyrimidine carboxamides. The morpholine group in the target compound likely requires post-synthetic modification, such as nucleophilic aromatic substitution .
  • Yields for analogs range from 11% () to 66% (), suggesting optimization challenges for complex substituents.

The target compound’s morpholine group may modulate selectivity for human vs. pathogen targets . Carboxamide derivatives (e.g., ) are understudied for antimicrobial activity, though structural similarities to known inhibitors () suggest possible applications .

Q & A

Q. Analytical tools :

  • HPLC-PDA : Detect photodegradants (e.g., retention time shifts).
  • LC-MS/MS : Identify cleavage products (e.g., loss of morpholinyl group, m/z 326.1) .
    • Results :
  • Major degradation pathway: Hydrolysis of the carboxamide group under acidic conditions .

Data Contradiction Analysis

Q. Why do NMR spectra of synthetic batches show variability in aromatic proton signals?

  • Root Cause :
  • Tautomerism : The triazolo-pyrimidine core can exist in multiple tautomeric forms, leading to signal splitting (e.g., δ 8.2–8.5 ppm for H-5 and H-7 protons) .
  • Solution : Use deuterated DMSO for NMR to stabilize the dominant tautomer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.